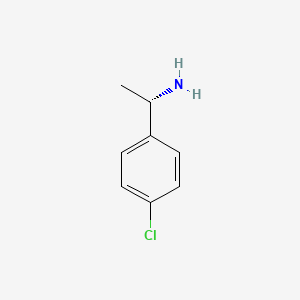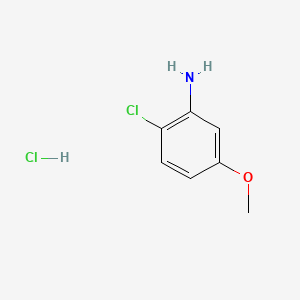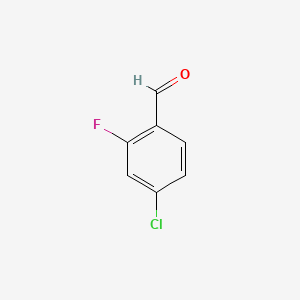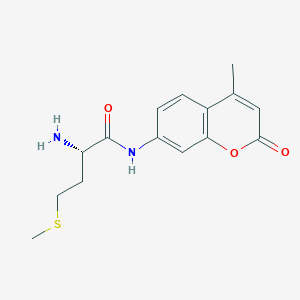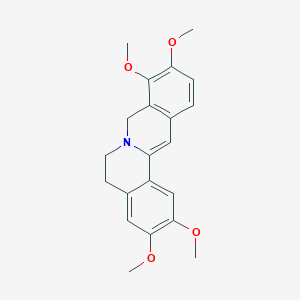
(S)-(+)-Glycidyl butyrate
概要
説明
Synthesis Analysis
Butyrate is produced by several bacterial strains through microbial interactions impacting growth and butyrate production . The main driving force for butyrate synthesis is an energy conversion system, which couples the proton efflux with butyryl-CoA transformation by two redox loops of ferredoxin .Molecular Structure Analysis
Butyrate acts as a signaling molecule and has effects on multiple signaling pathways . It is known to inhibit histone deacetylase (HDAC), leading to alterations of several important oncogenic signaling pathways .Chemical Reactions Analysis
Butyrate production is a major function of the gut microbiome associated with protection from a wide range of human diseases . It is produced through complex and dynamic interactions between constituent community members and their environment .科学的研究の応用
Cancer Research and Treatment
(S)-(+)-Glycidyl butyrate, as a derivative of butyric acid, has been studied for its potential role in cancer treatment. Butyric acid is known for its histone deacetylase inhibitory (HDACi) activity, which can influence gene expression and potentially halt the growth of cancer cells . This compound could be used to explore new cancer therapies, especially in the context of colorectal and lung cancer, where butyrate-producing bacteria play a role in disease progression and prognosis .
Gastrointestinal Health
The microbial synthesis of butyrate, which includes (S)-(+)-Glycidyl butyrate, is essential for maintaining gastrointestinal health. It serves as a primary energy source for colonocytes and helps in preserving the gut barrier, reducing inflammation, and fostering a balanced microbiome . Research on (S)-(+)-Glycidyl butyrate could lead to new insights into the treatment of gastrointestinal disorders.
Immunomodulation
Short-chain fatty acids like (S)-(+)-Glycidyl butyrate have roles in immunomodulation. They can affect cell differentiation, apoptosis, and autophagy, which are crucial for the immune system’s response to pathogens and diseases . Investigating this compound’s applications could contribute to developing new strategies for immune-related diseases.
Metabolic Engineering
(S)-(+)-Glycidyl butyrate could be used in metabolic engineering to produce butyrate from probiotic strains of bacteria. This application has the potential to improve gut health and provide therapeutic benefits . The development of biosensors for butyrate could also aid in monitoring and optimizing production.
Epigenetic Regulation
As an HDAC inhibitor, (S)-(+)-Glycidyl butyrate may have applications in epigenetic regulation. By influencing histone acetylation, it could modulate gene expression in various conditions, including cancer and immune-related diseases .
Dietary Fiber Fermentation
The fermentation of dietary fibers by gut microbiota produces short-chain fatty acids, including butyrate. (S)-(+)-Glycidyl butyrate could be studied to understand the dynamics of fiber fermentation and its impact on human health .
Therapeutic Agent Development
Research into (S)-(+)-Glycidyl butyrate could lead to the development of new therapeutic agents. Its properties as an HDAC inhibitor make it a candidate for drug development in treating various diseases where epigenetic regulation is a factor .
Poultry Production
While not directly related to (S)-(+)-Glycidyl butyrate, butyric acid derivatives are used in poultry production to improve gut health, nutrient utilization, and egg quality. Investigating (S)-(+)-Glycidyl butyrate in this context could lead to advancements in animal nutrition and health .
作用機序
Target of Action
It is known that butyrate, a related compound, interacts with various targets in the body, including g-protein coupled receptors (gpcrs) and histone deacetylase (hdac) enzymes . These targets play crucial roles in various biological processes, including immune responses, inflammation, and gene expression .
Mode of Action
It can inhibit HDAC, which removes acetyl groups from histone tails and regulates gene expression . Additionally, butyrate can activate GPCRs, leading to various downstream effects .
Pharmacokinetics
Studies on related compounds like tributyrin, a butyrate prodrug, have shown that it is well-tolerated and can achieve plasma concentrations near those effective in vitro when administered orally .
Result of Action
Butyrate has been shown to have multiple beneficial effects on human health, including protective effects in autoimmune and inflammatory diseases . It is essential for maintaining gut immune homeostasis and plays a pivotal role in immune tolerance with strong anti-inflammatory effects in allergic diseases .
Action Environment
The action of (S)-(+)-Glycidyl butyrate can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of butyrate and other short-chain fatty acids (SCFAs) . Dietary factors, such as the intake of dietary fiber, can also influence the production of butyrate .
将来の方向性
Butyrate has the potential to be incorporated into cancer prevention and treatment regimens . Future research directions include investigating the role of the host microbiota in neuropsychiatric disorders , understanding the direct and indirect cardiovascular protective capacities of butyrate , and exploring the role of butyrate metabolism in colorectal cancer .
特性
IUPAC Name |
[(2S)-oxiran-2-yl]methyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426451 | |
| Record name | (S)-(+)-Glycidyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Glycidyl butyrate | |
CAS RN |
65031-96-1 | |
| Record name | (+)-Glycidyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65031-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-Glycidyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What analytical techniques have been developed for the separation and quantification of (S)-(+)-Glycidyl butyrate?
A1: Researchers have successfully developed and validated chiral HPLC methods for the separation and quantification of SGB in RGB. These methods utilize chiral stationary phases, such as Chiralcel OD-H, to differentiate between the enantiomers .
Q2: What are the advantages of the developed chiral HPLC methods for (S)-(+)-Glycidyl butyrate analysis?
A2: The chiral HPLC methods offer several benefits, including:
- High Resolution: Achieve clear separation of SGB and RGB enantiomers, ensuring accurate quantification.
- Efficiency: Relatively short run times compared to other separation methods, making the analysis faster.
- Reduced Solvent Consumption: Contributes to cost-effectiveness and minimizes environmental impact.
Q3: How can (R,S)-Glycidyl butyrate be resolved into its individual enantiomers?
A3: Enzymatic resolution using lipases has shown promise for separating the enantiomers. Studies have explored various lipases, including those from yeast, Rhizopus sp., and Trichosporon capitatum. These enzymes selectively hydrolyze one enantiomer over the other, enabling the isolation of enantiomerically pure (R)- or (S)-Glycidyl butyrate.
Q4: What factors influence the enzymatic resolution of (R,S)-Glycidyl butyrate?
A4: The effectiveness of enzymatic resolution is influenced by several factors, including:
- Reaction Conditions: pH, temperature, and solvent choice can significantly impact enzyme activity and enantioselectivity.
- Immobilization: Immobilizing enzymes can enhance stability and reusability, improving process efficiency.
Q5: Why is there interest in using microemulsion-based organogels for lipase-catalyzed reactions with (R,S)-Glycidyl butyrate?
A5: Researchers are exploring microemulsion-based organogels as a reaction media for lipase-catalyzed resolution of (R,S)-Glycidyl butyrate due to their unique properties. These systems can enhance enzyme stability, activity, and enantioselectivity compared to traditional organic solvents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)
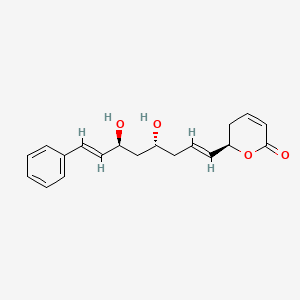
![Ethyl 2-chloro-2-[2-(4-bromophenyl)hydrazono]-acetate](/img/structure/B1630953.png)
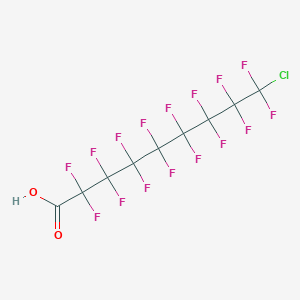


![7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1630966.png)
